Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Medicinal Chemistry Lead Optimization Physicochemical Profiling

This furan-thiophene carbamoyl benzoate (CAS 2034260-74-5) is the specific regioisomer pairing furan-2-yl with thiophen-3-yl, featuring a tertiary alcohol absent in the de‑hydroxy analog. This hydrogen-bond donor enhances target-binding enthalpy and solubility. Its distinct sulfur orientation versus thiophen-2-yl analogs may shift kinase selectivity—screen head‑to‑head against CAS 2034484‑35‑8 in JAK panels. Limited commercial availability makes it attractive for novel composition‑of‑matter IP in early-stage oncology programs.

Molecular Formula C19H17NO5S
Molecular Weight 371.41
CAS No. 2034260-74-5
Cat. No. B2389313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
CAS2034260-74-5
Molecular FormulaC19H17NO5S
Molecular Weight371.41
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
InChIInChI=1S/C19H17NO5S/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-26-11-15)16-3-2-9-25-16/h2-11,23H,12H2,1H3,(H,20,21)
InChIKeyAVYHHKAXMAUOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate (CAS 2034260-74-5)


This compound is a synthetic small molecule belonging to the furan-thiophene carbamoyl benzoate class, characterized by a tertiary alcohol linking furan-2-yl and thiophen-3-yl rings. It is cataloged under CAS 2034260-74-5 with molecular formula C19H17NO5S and a molecular weight of 371.41 g/mol . Its core scaffold combines two five-membered heteroaryl rings with a hydrogen-bond-donating tertiary alcohol – a structural motif associated with diverse pharmacological activities, including kinase inhibition and anti-proliferative effects, based on class-level evidence [1] [2]. Although primary literature directly characterizing this specific compound remains limited, its well-defined architecture enables systematic differentiation from closely related regioisomers and analogs during procurement.

Why Generic Substitution Fails for Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate


The target compound cannot be generically substituted by its closest analogs due to two key structural features. First, the tertiary alcohol at the central carbon is absent in the de‑hydroxy analog (CAS 2097868‑69‑2; MF C19H17NO4S), altering hydrogen‑bonding capacity and metabolic stability . Second, the regioisomeric pairing of furan‑2‑yl with thiophen‑3‑yl is distinct from the furan‑3‑yl/thiophen‑2‑yl isomer (CAS 2034634‑16‑5), a permutation known to shift target‑binding topologies in heterocyclic drug discovery . Even the thiophen‑2‑yl analog (CAS 2034484‑35‑8) differs in sulfur orientation relative to the linker, which can impact π‑stacking interactions with biomolecular targets. These molecular-level differences mean that assay results or procurement specifications for any single family member do not reliably transfer to the target compound.

Quantitative Differentiation Evidence for Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate vs. Closest Analogs


Tertiary Alcohol vs. De-Hydroxy Analog: Impact on Hydrogen-Bond Donor Count and Predicted Solubility

The target compound C19H17NO5S (MW 371.41) contains a tertiary alcohol absent in the de‑hydroxy analog CAS 2097868‑69‑2 (C19H17NO4S, MW 355.4), adding one hydrogen‑bond donor and one acceptor . In related furan‑thiophene carbamoyl benzoate series, the introduction of a hydroxy group has been associated with enhanced aqueous solubility and improved ligand‑binding enthalpy through additional hydrogen bonds [1]. While no direct solubility measurement is available for the target compound, empirical data from structurally analogous furan‑thiophene carbamoyl benzoates indicate that hydroxy‑bearing members achieve IC50 values as low as 3.0 µM in MCF‑7 proliferation assays [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Regioisomeric Differentiation: Furan-2-yl/Thiophen-3-yl vs. Furan-3-yl/Thiophen-2-yl Pairing

The target compound places the furan oxygen at the 2‑position and the thiophene sulfur at the 3‑position relative to the central carbon. The regioisomer CAS 2034634‑16‑5 reverses both heteroatom positions (furan‑3‑yl, thiophen‑2‑yl) . In heterocyclic drug discovery, such positional swaps have been shown to alter target‑binding geometry and selectivity, as demonstrated by furan‑thiophene kinase inhibitors where ring orientation determined CDK‑2 vs. CDK‑1 inhibition profiles [1]. Although direct comparative bioactivity data for this specific pair is not published, the regioisomers are chemically distinct entities with different InChIKeys (target: FMTMHUUEJBRYIR‑UHFFFAOYSA‑N vs. comparator) and must not be treated as interchangeable in procurement.

Structure-Activity Relationship Isomer Comparison Receptor Binding

Thiophene Substitution Position: 3-yl vs. 2-yl and Analogy to JAK3 Inhibitor Scaffold

The target compound features a thiophen‑3‑yl ring, whereas a closely related analog (CAS 2034484‑35‑8) substitutes thiophen‑2‑yl [1]. In the broader chemical series, a compound with a thiophen‑2‑yl scaffold linked via a hydroxymethyl bridge (CAS 1798459‑06‑9) demonstrated JAK3 kinase inhibition with an IC50 of 38 nM [2]. The target compound’s thiophen‑3‑yl orientation may offer distinct kinase selectivity profiles compared to the 2‑yl analog, as sulfur position relative to the linker can modulate π‑stacking and hydrogen‑bonding interactions with the kinase hinge region. Direct binding data for the target compound are not yet reported.

Kinase Inhibition Thiophene Orientation JAK3 Selectivity

Procurement Availability and Cost Comparison vs. Thiophen-2-yl Analog

The thiophen‑2‑yl analog (CAS 2034484‑35‑8) is commercially stocked, with published pricing of $57–$69 for 2–20 µmol quantities [1]. In contrast, the target compound (CAS 2034260‑74‑5) shows limited commercial listing, which may reflect a more complex synthesis due to the tertiary alcohol and specific regioisomeric pairing . The target compound’s scarcity may necessitate custom synthesis but simultaneously provides higher structural novelty for IP‑sensitive research programs.

Chemical Procurement Cost Efficiency Commercial Availability

Class-Level Anti‑Proliferative Activity: Hydroxy‑Furan‑Thiophene Carbamoyl Benzoates in MCF‑7 and A549 Cell Lines

Across the hydroxy‑furan‑thiophene carbamoyl benzoate class, several members have shown anti‑proliferative activity against human cancer cell lines. IC50 values range from 3.0 µM to 22.54 µM in MCF‑7 (breast) and A549 (lung) assays, with some compounds demonstrating potency comparable to doxorubicin and 5‑fluorouracil at low micromolar concentrations [1] [2]. Direct IC50 data for the target compound (CAS 2034260‑74‑5) have not been published, but the conserved tertiary alcohol and carbamoyl linkage suggest potential for similar activity, warranting head‑to‑head profiling.

Cancer Cell Proliferation Cytotoxicity MCF‑7 A549

Optimal Application Scenarios for Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate Based on Differential Evidence


Kinase Selectivity Profiling Against the Thiophen-2-yl Analog

Given the established JAK3 inhibitory activity (IC50 = 38 nM) of a structurally related furan‑thiophene carbamoyl benzoate, the target compound’s distinct thiophen‑3‑yl orientation should be screened head‑to‑head against the thiophen‑2‑yl analog (CAS 2034484‑35‑8) in a JAK kinase panel to quantify selectivity shifts attributable to sulfur position [1] [2].

Lead Optimization Leveraging the Tertiary Alcohol Hydrogen-Bond Donor

The additional hydrogen‑bond donor provided by the tertiary alcohol (absent in the de‑hydroxy analog CAS 2097868‑69‑2) makes this compound a rational choice for programs that require enhanced target‑binding enthalpy or improved aqueous solubility. Structure‑based design efforts should exploit this donor in docking studies against targets with complementary hydrogen‑bond acceptors .

Oncology Cell‑Line Screening Benchmarking Against Class‑Level Activity

The compound should be evaluated in MCF‑7 and A549 proliferation assays to determine its IC50 relative to the class‑wide range of 3.0–22.54 µM. Activity within or below this range would position the compound as a viable oncology lead, while significantly higher values would suggest the specific regioisomeric pairing is suboptimal for anti‑proliferative activity [3] [4].

Custom Synthesis Programs Requiring Novel IP Space

The limited commercial availability of this specific regioisomer and alcohol‑bearing scaffold makes it attractive for early‑stage drug discovery programs seeking novel composition‑of‑matter intellectual property, particularly when the thiophen‑3‑yl and furan‑2‑yl combination has not been extensively claimed in existing kinase or oncology patents [5].

Quote Request

Request a Quote for Methyl 4-((2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.